Lucerastat

説明

特性

IUPAC Name |

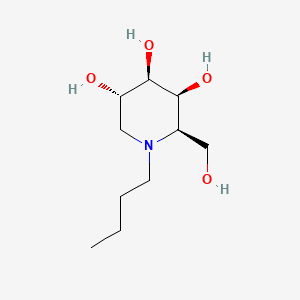

(2R,3S,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRORFVVSGFNRO-XFWSIPNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(C(C(C1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C[C@@H]([C@H]([C@H]([C@H]1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161601 | |

| Record name | Lucerastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141206-42-0 | |

| Record name | Lucerastat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141206420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lucerastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14872 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lucerastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUCERASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVS3YDM418 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lucerastat's Mechanism of Action in Fabry Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Lucerastat, an investigational oral therapy for the treatment of Fabry disease. It details the molecular pathway, summarizes key quantitative data from preclinical and clinical studies, and outlines the methodologies of pivotal experiments.

Introduction to Fabry Disease and the Therapeutic Rationale for Substrate Reduction

Fabry disease is an X-linked lysosomal storage disorder caused by mutations in the GLA gene, which encodes the enzyme α-galactosidase A (α-GalA).[1][2] This enzyme deficiency leads to the progressive accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), within the lysosomes of various cell types.[1][2] The resulting cellular dysfunction and damage to major organs, including the kidneys, heart, and nervous system, are responsible for the significant morbidity and mortality associated with the disease.[1]

Current treatments include enzyme replacement therapy (ERT), which involves intravenous infusions of a recombinant human α-GalA, and chaperone therapy, an oral treatment suitable only for patients with specific, "amenable" mutations. This compound represents an alternative approach known as Substrate Reduction Therapy (SRT). SRT aims to decrease the rate of synthesis of the accumulating substrate, thereby alleviating the cellular burden, a strategy that is independent of the patient's specific GLA mutation.

Core Mechanism of Action: Inhibition of Glucosylceramide Synthase

This compound is an orally bioavailable iminosugar, specifically N-butyldeoxygalactonojirimycin, that functions as a competitive inhibitor of glucosylceramide synthase (GCS). GCS is a pivotal enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs). It facilitates the transfer of glucose from UDP-glucose to a ceramide backbone, forming glucosylceramide (GlcCer). GlcCer is the direct precursor for a cascade of reactions that produce higher-order GSLs, including Gb3.

By inhibiting GCS, this compound reduces the production of GlcCer, thereby limiting the availability of the substrate required for the synthesis of Gb3. The goal of this "substrate reduction" is to slow the rate of Gb3 formation to a level that can be managed by any residual α-GalA activity or other clearance mechanisms, thus preventing its pathological accumulation in tissues. This mechanism offers a potential therapeutic option for all Fabry patients, irrespective of their genotype.

Quantitative Data on Efficacy

The efficacy of this compound in reducing GSL substrates has been quantified in both preclinical cell culture models and clinical trials involving patients with Fabry disease.

Studies using cultured fibroblasts from Fabry patients demonstrated a dose-dependent reduction in Gb3 and lysosomal volume upon treatment with this compound.

| Parameter | Analyte | Median IC50 (IQR) | Median Percent Reduction (IQR) | Source |

| Substrate Reduction | Globotriaosylceramide (Gb3) | 11 µM (8.2–18 µM) | 77% (70–83%) | |

| Phenotypic Correction | LysoTracker Red Staining (Acidic Compartments) | 11 µM (3–17 µM) | 83% (74–87%) |

Data derived from 13 and 8 Fabry patient fibroblast cell lines for Gb3 and LysoTracker, respectively. IQR: Interquartile Range

Clinical trials have evaluated the effect of this compound on plasma biomarkers. The Phase 3 MODIFY study, although it did not meet its primary endpoint of reducing neuropathic pain, demonstrated significant biochemical activity.

| Study | Treatment Group | Analyte | Mean Reduction | Comparator | Source |

| Phase 3 MODIFY | This compound (1000 mg b.i.d.) | Plasma Gb3 | ~50% | +12% increase in placebo group | |

| Exploratory Study | This compound + ERT | Plasma GSLs | Marked Decrease | ERT only |

b.i.d.: twice daily. ERT: Enzyme Replacement Therapy. GSLs: Glycosphingolipids.

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize the mechanism and efficacy of this compound.

This protocol outlines the process for evaluating this compound's ability to lower Gb3 levels in cells derived from Fabry patients.

-

Cell Culture:

-

Primary fibroblasts are obtained from skin biopsies of Fabry disease patients with confirmed GLA mutations.

-

Cells are cultured in standard medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and L-glutamine) at 37°C in a 5% CO₂ humidified incubator.

-

-

This compound Treatment:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control.

-

Cells are incubated with the compound for an extended period, typically 9 days, with media changes every 3 days to ensure continuous exposure.

-

-

Lipid Extraction and Analysis:

-

After treatment, cells are washed, harvested, and homogenized.

-

Total lipids are extracted using a standard Folch method (chloroform:methanol mixture).

-

The lipid extract is dried and reconstituted in an appropriate solvent.

-

Gb3 levels are quantified using a sensitive analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which allows for the specific detection and quantification of different Gb3 isoforms.

-

-

Lysosomal Staining (Phenotypic Assay):

-

To assess the effect on lysosomal volume, a parallel set of treated cells is incubated with LysoTracker Red, a fluorescent dye that accumulates in acidic compartments like lysosomes.

-

The fluorescence intensity is measured using a plate reader or high-content imaging system to quantify changes in the acidic compartment volume.

-

-

Data Analysis:

-

Gb3 and LysoTracker data are normalized to total protein content or cell number.

-

Dose-response curves are generated, and IC50 values are calculated using non-linear regression analysis.

-

This protocol describes a common method for measuring GCS enzyme activity, which is crucial for confirming the inhibitory action of compounds like this compound. This generalized method is based on the use of fluorescent substrates.

-

Enzyme Source Preparation:

-

Prepare a cell or tissue homogenate from a relevant source (e.g., cultured cells, liver tissue).

-

Isolate a microsomal fraction or use the whole-cell lysate as the source of GCS enzyme.

-

Determine the total protein concentration of the enzyme preparation for normalization.

-

-

Reaction Mixture:

-

Prepare a reaction buffer containing essential components.

-

Add the donor substrate, UDP-glucose.

-

Add the acceptor substrate, a fluorescently-labeled ceramide analog such as NBD C₆-ceramide.

-

Add the test compound (this compound at various concentrations) or vehicle control.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the enzyme preparation to the pre-warmed reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction stays within the linear range.

-

Terminate the reaction by adding a solvent mixture (e.g., chloroform:methanol) to denature the enzyme and extract the lipids.

-

-

Product Separation and Detection:

-

Separate the fluorescent product (NBD C₆-glucosylceramide) from the unreacted fluorescent substrate (NBD C₆-ceramide). This can be achieved using:

-

High-Performance Liquid Chromatography (HPLC): A normal-phase column is used with a solvent gradient to separate the more polar product from the substrate.

-

Thin-Layer Chromatography (TLC): The lipid extract is spotted on a TLC plate and developed with a specific solvent system.

-

-

Detect and quantify the product using a fluorescence detector (for HPLC) or by scraping and measuring the fluorescence of the corresponding TLC spot.

-

-

Data Analysis:

-

Calculate the rate of product formation (pmol/mg protein/hour).

-

Determine the percent inhibition of GCS activity for each concentration of this compound and calculate the IC50 value.

-

Conclusion

This compound employs a substrate reduction therapy approach to treat Fabry disease by directly inhibiting glucosylceramide synthase, the rate-limiting enzyme in glycosphingolipid synthesis. This mechanism effectively reduces the production of Gb3, the primary accumulating substrate in Fabry disease. Preclinical and clinical data confirm that this compound leads to a significant, dose-dependent reduction of Gb3 and related biomarkers. As its action is independent of the underlying GLA mutation, this compound holds promise as a broadly applicable oral therapy for all adult patients with Fabry disease. Further research from ongoing long-term extension studies will continue to define its clinical utility, particularly its effects on organ function.

References

- 1. Glucosylceramide synthase inhibition with this compound lowers globotriaosylceramide and lysosome staining in cultured fibroblasts from Fabry patients with different mutation types - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucosylceramide synthase inhibition with this compound lowers globotriaosylceramide and lysosome staining in cultured fibroblasts from Fabry patients with different mutation types - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibition of Glucosylceramide Synthase by Lucerastat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucerastat is an investigational oral substrate reduction therapy (SRT) that inhibits glucosylceramide synthase (GCS), the key enzyme in the biosynthesis of most glycosphingolipids. This guide provides an in-depth technical overview of the mechanism of action of this compound, its effects on relevant signaling pathways, and a summary of key preclinical and clinical data. Detailed methodologies for essential experiments are provided to facilitate further research and development in this area.

Introduction: The Rationale for Substrate Reduction in Fabry Disease

Fabry disease is an X-linked lysosomal storage disorder caused by mutations in the GLA gene, leading to a deficiency of the enzyme α-galactosidase A (α-Gal A).[1] This enzymatic defect results in the progressive accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), within lysosomes of various cell types.[2] The subsequent cellular dysfunction drives the multisystemic pathology of Fabry disease, including neuropathic pain, renal failure, and cardiomyopathy.

Current therapeutic strategies primarily involve enzyme replacement therapy (ERT), which aims to supplement the deficient α-Gal A. However, substrate reduction therapy (SRT) offers an alternative or complementary approach. SRT aims to decrease the synthesis of the accumulating substrate, thereby alleviating the metabolic burden on the deficient enzyme.[1] this compound, as a potent inhibitor of glucosylceramide synthase (GCS), embodies this therapeutic principle. By blocking the initial step in the synthesis of Gb3, this compound has the potential to treat all Fabry patients, irrespective of their specific GLA mutation.[1]

Mechanism of Action: Targeting Glucosylceramide Synthase

This compound acts as a competitive inhibitor of glucosylceramide synthase (GCS), an enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide. This is the first committed step in the biosynthesis of a vast array of glycosphingolipids, including Gb3.[3] By inhibiting GCS, this compound effectively reduces the cellular pool of glucosylceramide, the direct precursor for the synthesis of more complex glycosphingolipids. This reduction in precursor availability leads to a subsequent decrease in the production and accumulation of Gb3. Preclinical studies in Fabry mouse models have demonstrated that this compound treatment significantly reduces Gb3 accumulation in key affected tissues, including the kidneys and dorsal root ganglia.

Signaling Pathways Affected by Glucosylceramide Synthase Inhibition

The inhibition of GCS by this compound has direct and indirect effects on several cellular signaling pathways. The primary and intended pathway affected is the biosynthesis of glycosphingolipids.

Beyond the direct reduction of Gb3, the modulation of glucosylceramide levels can influence other cellular processes. Glucosylceramide itself is a bioactive lipid involved in membrane trafficking and signaling. GCS activity has also been implicated in apoptosis signaling pathways, where it can counteract the pro-apoptotic effects of ceramide. By inhibiting GCS, this compound may therefore modulate cellular responses to stress and influence cell fate decisions.

Quantitative Data from Preclinical and Clinical Studies

The efficacy and safety of this compound have been evaluated in both preclinical animal models and human clinical trials.

Preclinical Data

In a mouse model of Fabry disease, oral administration of this compound led to a significant reduction of Gb3 in key organs.

| Tissue | Parameter | Reduction with this compound | p-value |

| Kidneys | Mean Gb3 | 33% | <0.001 |

| Dorsal Root Ganglia | α-galactose-terminated glycosphingolipids | 48% | <0.05 |

| Liver | Glucosylceramide (24:0) | 59% | <0.001 |

| Liver | Gb3 (24:1) | 37% | <0.05 |

| Table 1: Reduction of Glycosphingolipids in a Fabry Disease Mouse Model Treated with this compound. |

Clinical Trial Data

The MODIFY Phase 3 clinical trial (NCT03425539) and its open-label extension (OLE) study (NCT03737214) have provided key data on the effects of this compound in adult patients with Fabry disease.

Biomarker Reduction:

| Parameter | Treatment Group | Change from Baseline (6 months) | p-value (vs. Placebo) |

| Plasma Gb3 | This compound (1000 mg b.i.d.) | ~50% decrease | <0.0001 |

| Plasma Gb3 | Placebo | 12% increase | |

| Plasma lyso-Gb3 | This compound (1000 mg b.i.d.) | Statistically significant decrease | 0.02 |

| Table 2: Change in Plasma Biomarkers in the MODIFY Phase 3 Trial. |

Kidney Function:

In the MODIFY trial and its OLE, this compound demonstrated a potential positive effect on kidney function.

| Patient Group | Parameter | Annualized eGFR Decline (this compound) | Historical Annualized eGFR Decline |

| Overall Population | eGFR | -2.75 mL/min/1.73m² | -3.55 mL/min/1.73m² |

| Subgroup with Impaired Kidney Function | eGFR | -3.41 mL/min/1.73m² | -6.29 mL/min/1.73m² |

| Table 3: Annualized Rate of eGFR Decline in the MODIFY Open-Label Extension Study. |

Pharmacokinetics:

Phase 1 studies in healthy male subjects have characterized the pharmacokinetic profile of this compound.

| Dose | Cmax (geometric mean, 95% CI) | tmax (range) | t1/2 (range) |

| 1000 mg (single dose) | 10.5 (7.5, 14.7) µg/mL | 0.5 - 4 h | 3.6 - 8.1 h |

| 1000 mg b.i.d. (multiple doses) | 11.1 (8.7, 14.2) µg/mL | 0.5 - 4 h | 3.6 - 8.1 h |

| Table 4: Pharmacokinetic Parameters of this compound in Healthy Male Subjects. |

Experimental Protocols

Glucosylceramide Synthase (GCS) Activity Assay

This protocol describes a method for determining GCS activity in vitro, which can be adapted to assess the inhibitory potential of compounds like this compound.

Methodology:

-

Preparation of Enzyme Source: Homogenize cells or tissues in a suitable buffer (e.g., 0.1 M Tris/HCl, pH 7.5, with 0.5% Triton X-100). Determine the protein concentration of the homogenate using a standard method like the bicinchoninic acid (BCA) assay.

-

Reaction Mixture: In a microcentrifuge tube, combine the cell/tissue homogenate (as the enzyme source), a fluorescently labeled ceramide substrate (e.g., NBD C6-ceramide), UDP-glucose, and an appropriate assay buffer.

-

Inhibition Assay: For assessing inhibition, pre-incubate the enzyme source with varying concentrations of this compound or a vehicle control before adding the substrates.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Perform a lipid extraction to separate the lipid products from the aqueous components.

-

Analysis: Analyze the extracted lipids using high-performance liquid chromatography (HPLC) with a fluorescence detector to separate and quantify the fluorescently labeled glucosylceramide product. The activity of GCS is determined by the rate of product formation.

Quantification of Gb3 and Lyso-Gb3 by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of Gb3 and lyso-Gb3 in plasma or serum.

Methodology:

-

Sample Preparation:

-

To a plasma or serum sample, add an internal standard (e.g., a deuterated or structurally similar analog of Gb3 and lyso-Gb3).

-

Perform a lipid extraction using a solvent system such as chloroform/methanol/water. Alternatively, a protein precipitation step followed by solid-phase extraction can be used.

-

Evaporate the organic phase to dryness and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer.

-

Separate the analytes using a suitable column (e.g., C4 or C18) and a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate to improve ionization.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for Gb3, lyso-Gb3, and the internal standards.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of Gb3 and lyso-Gb3 standards.

-

Quantify the analytes in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

-

Lysosomal Staining in Cultured Fibroblasts

This method can be used to visualize and quantify the lysosomal compartment in cultured fibroblasts from Fabry patients and to assess the effect of this compound treatment.

Methodology:

-

Cell Culture: Culture fibroblasts from Fabry patients and healthy controls in appropriate media.

-

Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a specified period (e.g., several days).

-

Lysosomal Staining:

-

Incubate the live cells with a fluorescent dye that accumulates in acidic compartments, such as LysoTracker Red.

-

Wash the cells to remove excess dye.

-

-

Imaging and Analysis:

-

Visualize the stained lysosomes using fluorescence microscopy.

-

Quantify the fluorescence intensity or the number and size of lysosomes per cell using image analysis software. A reduction in LysoTracker staining can indicate a reduction in lysosomal storage.

-

Conclusion

This compound, as an inhibitor of glucosylceramide synthase, represents a promising oral therapeutic strategy for Fabry disease. By targeting the synthesis of the accumulating substrate, it offers a treatment modality that is independent of the patient's specific GLA gene mutation. The data from clinical trials demonstrate a significant reduction in key disease biomarkers and suggest a potential beneficial effect on kidney function. The experimental protocols provided in this guide offer a framework for further investigation into the mechanism and efficacy of this compound and other GCS inhibitors. As research continues, this compound may emerge as a valuable component of the therapeutic armamentarium for Fabry disease.

References

Lucerastat as a Substrate Reduction Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucerastat is an investigational oral substrate reduction therapy (SRT) for the treatment of glycosphingolipid storage disorders, with a primary focus on Fabry disease.[1][2][3] Developed by Idorsia Pharmaceuticals, this compound acts as a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids.[2][4] By inhibiting GCS, this compound aims to reduce the rate of synthesis of glucosylceramide and its downstream metabolites, including globotriaosylceramide (Gb3), the primary accumulating substrate in Fabry disease. This approach offers a potential therapeutic option for all Fabry patients, irrespective of their specific GLA gene mutation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Substrate Reduction Therapy and this compound

Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes, leading to cellular dysfunction and progressive organ damage. Fabry disease, an X-linked LSD, results from deficient activity of the lysosomal enzyme α-galactosidase A (α-Gal A), leading to the pathologic accumulation of Gb3 and related glycosphingolipids in various tissues, including the kidneys, heart, and nervous system.

Substrate reduction therapy (SRT) is a therapeutic strategy that aims to decrease the synthesis of the accumulating substrate to a level that the residual lysosomal enzyme activity can clear, thereby preventing its pathological accumulation. This compound is a small molecule iminosugar that functions as a glucosylceramide synthase (GCS) inhibitor. GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of glucosphingolipids. By inhibiting this enzyme, this compound effectively reduces the production of glucosylceramide, the precursor for a wide range of glycosphingolipids, including Gb3.

Mechanism of Action: Inhibition of Glycosphingolipid Biosynthesis

This compound's therapeutic effect is directly linked to its ability to inhibit glucosylceramide synthase. The biosynthesis of Gb3 begins with the formation of glucosylceramide from ceramide and UDP-glucose, a reaction catalyzed by GCS on the cytosolic leaflet of the Golgi apparatus. Glucosylceramide is then sequentially glycosylated by other enzymes to form lactosylceramide and subsequently Gb3.

By competitively inhibiting GCS, this compound reduces the initial flux into this pathway, leading to a decrease in the cellular levels of glucosylceramide and, consequently, a reduction in the synthesis and accumulation of Gb3. This mechanism is independent of the underlying α-Gal A mutation, making it a potentially universal treatment for Fabry disease.

References

- 1. Determination of globotriaosylceramide in plasma and urine by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fabrydiseasenews.com [fabrydiseasenews.com]

- 3. fabrydiseasenews.com [fabrydiseasenews.com]

- 4. UCSF Fabry Disease Trial → Long-term Safety and Tolerability of this compound in Adult Subjects With Fabry Disease [clinicaltrials.ucsf.edu]

Lucerastat: A Technical Guide to its Discovery and Development for Lysosomal Storage Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucerastat (N-butyldeoxygalactonojirimycin) is an orally bioavailable iminosugar and a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids.[1][2] Developed by Idorsia Pharmaceuticals, it represents a substrate reduction therapy (SRT) approach for the treatment of lysosomal storage disorders (LSDs), particularly Fabry disease.[3][4] By inhibiting GCS, this compound aims to decrease the rate of synthesis of glucosylceramide and downstream glycosphingolipids, such as globotriaosylceramide (Gb3), which accumulate in various tissues of patients with Fabry disease due to a deficiency of the enzyme α-galactosidase A.[5] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development of this compound.

Introduction to Substrate Reduction Therapy and Lysosomal Storage Disorders

Lysosomal storage disorders are a group of over 50 rare genetic disorders caused by defects in lysosomal function, most commonly the deficiency of a specific lysosomal enzyme. This leads to the accumulation of undegraded or partially degraded macromolecules within the lysosomes, resulting in cellular dysfunction and progressive organ damage.

Substrate reduction therapy (SRT) is a therapeutic strategy that aims to restore the balance between the synthesis and degradation of the accumulating substrate. Instead of augmenting the deficient enzyme activity, SRT focuses on inhibiting an enzyme upstream in the biosynthetic pathway of the substrate, thereby reducing its rate of synthesis to a level that the residual lysosomal degradative capacity can manage.

Discovery and Preclinical Development of this compound

This compound was identified as a potent inhibitor of glucosylceramide synthase. Its development was based on the principle of substrate reduction for glycosphingolipidoses.

Mechanism of Action

This compound acts as a competitive inhibitor of glucosylceramide synthase (GCS), which catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most glycosphingolipids. In Fabry disease, the accumulation of Gb3 is a direct consequence of the deficient activity of α-galactosidase A. By inhibiting GCS, this compound reduces the production of glucosylceramide, the precursor for a series of downstream glycosphingolipids, including Gb3. This mechanism is independent of the specific mutation in the GLA gene, making it a potential therapeutic option for all Fabry patients.

Caption: Glycosphingolipid biosynthesis pathway and the inhibitory action of this compound.

Preclinical Studies

Preclinical investigations of this compound were conducted in both in vitro and in vivo models to assess its efficacy and safety.

Studies using cultured fibroblasts from Fabry patients with various GLA mutations demonstrated that this compound dose-dependently reduced the intracellular accumulation of Gb3. A median IC50 of 11 µM was observed for Gb3 reduction across 13 different cell lines. Furthermore, this compound treatment led to a reduction in lysosomal staining, indicating a decrease in lysosomal storage.

In a mouse model of Fabry disease, oral administration of this compound resulted in a significant reduction of Gb3 levels in key affected tissues, including the kidneys and dorsal root ganglia. Preclinical studies also showed that this compound is an orally available, highly soluble small molecule with rapid and complete absorption. It is widely distributed to most tissues, including the central nervous system, kidney, and heart.

Clinical Development of this compound

The clinical development program for this compound has encompassed Phase 1, 2, and 3 studies to evaluate its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and patients with Fabry disease.

Phase 1 Studies in Healthy Volunteers

Phase 1 single- and multiple-ascending dose studies in healthy male subjects demonstrated that this compound was well-tolerated. The pharmacokinetics were characterized by rapid absorption and elimination. No serious adverse events were reported, and the incidence of drug-related adverse events did not increase with the dose.

Phase 1b/2a Exploratory Study in Fabry Patients

An exploratory study in patients with Fabry disease already receiving enzyme replacement therapy (ERT) showed that the addition of this compound led to a marked decrease in plasma levels of Gb3 and related glycosphingolipids. The treatment was well-tolerated in this patient population.

Phase 3 Clinical Program (MODIFY Study)

The pivotal Phase 3 study, MODIFY (NCT03425539), was a multicenter, double-blind, randomized, placebo-controlled trial designed to evaluate the efficacy and safety of this compound monotherapy in adult patients with Fabry disease. The primary endpoint was the reduction of neuropathic pain over 6 months of treatment.

While the study did not meet its primary endpoint of reducing neuropathic pain, it demonstrated a substantial and statistically significant reduction in plasma Gb3 levels. In the this compound group, plasma Gb3 decreased by approximately 50%, whereas it increased by 12% in the placebo group. This compound was well-tolerated throughout the study.

An open-label extension (OLE) of the MODIFY study (NCT03737214) was conducted to assess the long-term safety and efficacy of this compound. Interim results from the OLE suggested a sustained reduction in plasma Gb3 levels and a potential positive long-term effect on kidney function.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound, an iminosugar with potential as substrate reduction therapy for glycolipid storage disorders: safety, tolerability, and pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Idorsia | Media release [idorsia.com]

- 5. Idorsia | this compound [idorsia.com]

Lucerastat: A Technical Guide to a Novel Substrate Reduction Therapy for Fabry Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucerastat is an orally bioavailable iminosugar and a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids. By reducing the production of glucosylceramide, this compound effectively decreases the accumulation of downstream metabolites, including globotriaosylceramide (Gb3), the primary substrate that accumulates in Fabry disease. This substrate reduction therapy (SRT) offers a promising therapeutic approach for all Fabry patients, regardless of their specific GLA gene mutation. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to this compound.

Chemical Structure and Physicochemical Properties

This compound, chemically known as (2R,3S,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol, is a small molecule with a molecular weight of 219.28 g/mol .[1][2] Its structure is characterized by a piperidine ring with a butyl group attached to the nitrogen atom and multiple hydroxyl groups, contributing to its solubility.[1][3]

| Property | Value | Reference |

| IUPAC Name | (2R,3S,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol | [1] |

| Synonyms | N-butyldeoxygalactonojirimycin, NB-DGJ | |

| Molecular Formula | C₁₀H₂₁NO₄ | |

| Molecular Weight | 219.28 g/mol | |

| SMILES | CCCCN1C--INVALID-LINK--O)O">C@@HO | |

| InChI Key | UQRORFVVSGFNRO-XFWSIPNHSA-N | |

| CAS Number | 141206-42-0 | |

| Appearance | Not specified in provided results | |

| Solubility | Highly soluble | |

| Oral Bioavailability | Orally available with rapid and complete absorption |

Mechanism of Action: Substrate Reduction Therapy

Fabry disease is a lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A), leading to the progressive accumulation of Gb3 in various cells and tissues. This compound acts as a substrate reduction therapy by inhibiting glucosylceramide synthase (GCS), the enzyme that catalyzes the conversion of ceramide to glucosylceramide. This is the first committed step in the biosynthesis of a large family of glycosphingolipids, including Gb3. By inhibiting GCS, this compound reduces the overall production of these lipids, thereby lowering the amount of Gb3 that accumulates in the lysosomes of patients with Fabry disease. This mechanism is independent of the specific GLA gene mutation, making it a potential treatment for all patients with Fabry disease.

Caption: Glycosphingolipid pathway and this compound's mechanism.

Preclinical and Clinical Data

In Vitro Studies in Fabry Patient Fibroblasts

This compound has been shown to dose-dependently reduce Gb3 levels in cultured fibroblasts from Fabry patients with various genotypes.

| Parameter | Value | Cell Lines | Reference |

| Gb3 Reduction IC₅₀ | Median: 11 µM (IQR: 8.2–18 µM) | 13 different Fabry patient cell lines | |

| Median % Gb3 Reduction | 77% (IQR: 70–83%) | 13 different Fabry patient cell lines | |

| Glucosylceramide (d18:1/16:0) Reduction IC₅₀ | Median: 19 µM (IQR: 15–21 µM) | All tested cell lines | |

| Glucosylceramide (d18:1/24:1) Reduction IC₅₀ | Median: 42 µM (IQR: 31–51 µM) | All tested cell lines | |

| LysoTracker Red Staining Reduction | ~50% at 50 µM | Fabry patient cell lines |

Clinical Pharmacodynamics and Efficacy

Clinical trials have demonstrated that this compound effectively reduces plasma levels of Gb3 and other related glycosphingolipids in patients with Fabry disease.

| Study | Treatment Group | Analyte | Mean Reduction from Baseline | Reference |

| Phase 1b (NCT02930655) | This compound (1000 mg b.i.d.) + ERT (n=10) | Plasma Glucosylceramide | -49.0% (SD 16.5%) | |

| Plasma Lactosylceramide | -32.7% (SD 13.0%) | |||

| Plasma Globotriaosylceramide (Gb3) | -55.0% (SD 10.4%) | |||

| Phase 3 MODIFY (NCT03425539) | This compound (1000 mg b.i.d.) | Plasma Gb3 | ~50% decrease | |

| Placebo | Plasma Gb3 | 12% increase |

Clinical Pharmacokinetics

Pharmacokinetic studies in healthy volunteers and Fabry patients have characterized the absorption, distribution, metabolism, and excretion of this compound.

| Parameter | Healthy Volunteers (1000 mg b.i.d.) | Reference |

| Cₘₐₓ (geometric mean) | 11.1 µg/mL (95% CI: 8.7, 14.2 µg/mL) | |

| tₘₐₓ (median) | 0.5 - 4 h | |

| t₁/₂ (range) | 3.6 - 8.1 h | |

| Food Effect | No significant food effect on AUC₀₋₁₂ |

Experimental Protocols

Quantification of Gb3 in Cultured Fibroblasts

This protocol outlines the general steps for measuring Gb3 levels in cultured fibroblasts treated with this compound.

Caption: Workflow for in vitro Gb3 quantification.

Methodology:

-

Cell Culture: Fabry patient-derived fibroblasts are cultured in appropriate media until they reach a desired confluence.

-

Treatment: Cells are incubated with various concentrations of this compound or vehicle control for a specified period (e.g., 9 days).

-

Cell Harvest and Lysis: Cells are washed, harvested, and lysed to release intracellular components.

-

Lipid Extraction: Total lipids are extracted from the cell lysate using a solvent system such as chloroform/methanol.

-

Quantification by LC-MS/MS: The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify different isoforms of Gb3 and other relevant glycosphingolipids. An internal standard is used for accurate quantification.

-

Data Analysis: The levels of Gb3 are normalized to a cellular component (e.g., protein concentration) and compared between treated and untreated cells to determine the dose-dependent effect of this compound and to calculate IC₅₀ values.

Assessment of Lysosomal Volume using LysoTracker Red Staining

This protocol describes the staining of acidic compartments (lysosomes) in live cells to assess changes in lysosomal volume.

Methodology:

-

Cell Culture and Treatment: Adherent Fabry patient fibroblasts are cultured on coverslips or in imaging plates and treated with this compound as described above.

-

Preparation of Staining Solution: A working solution of LysoTracker Red DND-99 is prepared by diluting the stock solution (typically 1 mM in DMSO) in pre-warmed culture medium to a final concentration of 50-75 nM.

-

Staining: The culture medium is removed from the cells and replaced with the LysoTracker Red working solution. Cells are incubated for 30 minutes to 2 hours at 37°C, protected from light.

-

Washing: The staining solution is removed, and the cells are washed with fresh, pre-warmed medium.

-

Imaging: The stained cells are immediately imaged using fluorescence microscopy with appropriate filter sets (e.g., excitation ~577 nm, emission ~590 nm).

-

Image Analysis: The fluorescence intensity of LysoTracker Red is quantified using image analysis software to determine the relative volume of acidic compartments in treated versus untreated cells.

Glucosylceramide Synthase (GCS) Activity Assay

While a specific protocol for a GCS assay with this compound was not detailed in the provided search results, a general approach would involve:

-

Preparation of Enzyme Source: Microsomal fractions containing GCS are prepared from a suitable cell line or tissue.

-

Reaction Mixture: The reaction is typically carried out in a buffer containing the enzyme source, a fluorescently-labeled ceramide substrate (e.g., NBD-C6-ceramide), and UDP-glucose.

-

Inhibition: Varying concentrations of this compound are pre-incubated with the enzyme source before the addition of the substrates.

-

Reaction and Termination: The reaction is initiated by adding the substrates and incubated at 37°C. The reaction is then stopped, for example, by adding a chloroform/methanol mixture.

-

Separation and Detection: The fluorescently-labeled glucosylceramide product is separated from the unreacted ceramide substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of product formed is quantified by measuring the fluorescence intensity, and the inhibitory activity of this compound is determined by comparing the product formation in the presence and absence of the inhibitor to calculate the IC₅₀.

Clinical Trial Design: The MODIFY Study

The MODIFY trial (NCT03425539) was a pivotal Phase 3 study designed to evaluate the efficacy and safety of this compound monotherapy in adult patients with Fabry disease.

Caption: Design of the Phase 3 MODIFY clinical trial.

Key Features of the MODIFY Trial:

-

Design: Multicenter, double-blind, randomized, placebo-controlled, parallel-group study.

-

Population: 118 adult subjects with a confirmed diagnosis of Fabry disease and associated neuropathic pain, who were not receiving enzyme replacement therapy (ERT).

-

Intervention: Oral this compound (1000 mg twice daily) or placebo for 6 months.

-

Primary Endpoint: The primary objective was to assess the change in neuropathic pain from baseline to 6 months.

-

Key Secondary Endpoints: Evaluation of gastrointestinal symptoms, changes in plasma and urinary biomarkers (including Gb3), and assessment of renal and cardiac function.

-

Outcome: While the primary endpoint of reducing neuropathic pain was not met, this compound demonstrated a significant reduction in plasma Gb3 levels compared to placebo and was well-tolerated. An open-label extension study (NCT03737214) is ongoing to assess the long-term safety and effects of this compound.

Conclusion

This compound represents a significant advancement in the development of substrate reduction therapies for Fabry disease. Its well-defined chemical structure, favorable pharmacokinetic profile, and demonstrated ability to significantly reduce the accumulation of the pathogenic substrate Gb3 underscore its therapeutic potential. The data from in vitro and clinical studies provide a strong rationale for its continued investigation as a monotherapy for all patients with Fabry disease, irrespective of their underlying genetic mutation. The detailed methodologies provided in this guide are intended to support further research and development in this promising area of lysosomal storage disease treatment.

References

Lucerastat in Gaucher Disease Models: A Preclinical Technical Guide

Introduction

Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase). This enzymatic defect results in the accumulation of its primary substrate, glucosylceramide (GlcCer), and its deacylated form, glucosylsphingosine (GlcSph), within the lysosomes of macrophages. These lipid-laden cells, known as Gaucher cells, infiltrate various organs, including the spleen, liver, bone marrow, and, in neuronopathic forms, the central nervous system (CNS), leading to a wide range of clinical manifestations.

Current therapeutic strategies include enzyme replacement therapy (ERT) and substrate reduction therapy (SRT). While effective for the systemic symptoms of GD, ERT does not cross the blood-brain barrier and is therefore ineffective for neurological manifestations. SRT aims to decrease the rate of synthesis of GlcCer, thereby reducing the amount of substrate that accumulates. Lucerastat is an investigational SRT that inhibits glucosylceramide synthase (GCS), the enzyme responsible for the first step in the synthesis of most glycosphingolipids, including GlcCer. This guide provides a detailed overview of the preclinical research foundation for this compound as a potential therapeutic agent for Gaucher disease.

Mechanism of Action

This compound (N-butyldeoxygalactonojirimycin) is an iminosugar that functions as a competitive inhibitor of glucosylceramide synthase (GCS). GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. By inhibiting this initial step, this compound reduces the production of GlcCer and downstream glycosphingolipids. This substrate reduction approach aims to restore the metabolic balance in cells with deficient GCase activity.[1][2]

In addition to GCS inhibition, this compound is also known to inhibit the non-lysosomal glucosylceramidase (GBA2).[2][3] Inhibition of GBA2, which also hydrolyzes GlcCer, has been shown to be beneficial in mouse models of Gaucher disease, suggesting a dual therapeutic mechanism for this compound.[3] this compound does not, however, have an affinity for the lysosomal GCase (GBA1), the enzyme deficient in Gaucher disease.

Preclinical Efficacy of Glucosylceramide Synthase Inhibitors in Gaucher Disease Models

While specific preclinical studies evaluating this compound in recognized Gaucher disease animal models are not extensively detailed in publicly available literature, the efficacy of brain-penetrant GCS inhibitors has been demonstrated in relevant neuronopathic Gaucher disease (nGD) models. This provides a strong proof-of-concept for this therapeutic strategy.

Data Presentation

The following tables summarize quantitative data from preclinical studies of GCS inhibitors in mouse models of Gaucher disease. This data illustrates the potential of this drug class to address key pathological features of the disease.

Table 1: Efficacy of GCS Inhibitor Genz-682452 in Neuronopathic GD Mouse Models

| Parameter | Mouse Model | Treatment Details | Results | Reference |

|---|---|---|---|---|

| Glycolipid Levels | CBE-induced nGD | Oral administration | >70% reduction in liver glycolipids; >20% reduction in brain glycolipids | |

| Glycolipid Levels | 4L;C* (genetic nGD) | Oral administration | >40% reduction of substrate in the brain | |

| Pathology | CBE-induced & 4L;C* | Oral administration | Reduced gliosis | |

| Clinical Signs | CBE-induced nGD | Oral administration | Reduced severity of ataxia | |

| Clinical Signs | 4L;C* (genetic nGD) | Oral administration | Reduced paresis |

| Survival | 4L;C* (genetic nGD) | Oral administration | ~30% increase in lifespan | |

Table 2: Efficacy of GCS Inhibitor T-036 in a Gaucher Disease Mouse Model

| Parameter | Mouse Model | Treatment Details | Results | Reference |

|---|

| Glycosphingolipid Levels | GD Mouse Model | Oral administration | Significant reduction in plasma and brain | |

Experimental Protocols

Animal Models:

-

Conduritol β Epoxide (CBE)-induced model: CBE is an irreversible inhibitor of GCase. Administration to mice induces a chemical phenocopy of neuronopathic Gaucher disease, characterized by glycolipid accumulation, gliosis, and ataxia.

-

4L;C* genetic model: This is a genetic mouse model of neuronopathic Gaucher disease that exhibits substrate accumulation in the brain, gliosis, paresis, and a shortened lifespan, making it suitable for evaluating CNS-targeted therapies.

-

General GD Mouse Models: These models are characterized by mutations in the Gba gene, leading to the accumulation of GlcCer and GlcSph.

Drug Administration and Dosing:

-

In the studies with Genz-682452, the drug was administered orally. Specific dosing regimens (e.g., mg/kg/day and duration) are detailed within the primary study but generally involve daily administration over several weeks or months to assess long-term effects on pathology and survival.

Analytical Methods:

-

Glycolipid Quantification: Levels of GlcCer, GlcSph, and other glycolipids in tissue homogenates (liver, brain) and plasma are typically quantified using techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).

-

Histopathology: Brain and liver sections are analyzed for pathological changes. Gliosis (a marker of neuroinflammation) is often assessed by immunohistochemical staining for markers like Glial Fibrillary Acidic Protein (GFAP). The presence of Gaucher cells can be visualized using specific stains.

-

Behavioral Assessment: Neurological function is evaluated through standardized behavioral tests. Ataxia (impaired coordination) and paresis (muscular weakness) are common endpoints in nGD models.

The Link to Neuropathology: α-Synuclein Accumulation

A critical aspect of Gaucher disease, particularly the neuronopathic forms, is its strong genetic link to Parkinson's disease and other synucleinopathies. GCase deficiency leads to the accumulation of α-synuclein, the primary component of Lewy bodies. A bidirectional pathogenic loop has been proposed:

-

GCase Deficiency Promotes α-Synuclein Accumulation: The loss of GCase function compromises lysosomal protein degradation. Furthermore, the buildup of the substrate GlcCer can directly stabilize soluble oligomeric forms of α-synuclein, promoting its aggregation.

-

α-Synuclein Impairs GCase Function: Conversely, elevated levels of α-synuclein can inhibit the normal trafficking and lysosomal activity of GCase, further exacerbating substrate accumulation and lysosomal dysfunction.

By reducing the synthesis of GlcCer, this compound could potentially mitigate the first part of this feedback loop, thereby reducing a key factor that promotes α-synuclein aggregation. This represents a promising mechanism for addressing the neurological aspects of Gaucher disease.

Conclusion

This compound's mechanism as an inhibitor of glucosylceramide synthase presents a logical and compelling strategy for substrate reduction in Gaucher disease. Preclinical studies with other brain-penetrant GCS inhibitors in relevant mouse models of neuronopathic Gaucher disease have demonstrated significant reductions in stored glycolipids in both peripheral organs and the CNS, leading to amelioration of pathology and improved clinical outcomes, including increased lifespan. Furthermore, by reducing GlcCer levels, this compound may interrupt the pathogenic feedback loop between GCase deficiency and α-synuclein aggregation, offering a potential avenue to address the associated neurological risks. While direct preclinical data for this compound in Gaucher disease models is not as widely published as for Fabry disease, the strong proof-of-concept for the drug class, combined with this compound's known biochemical profile, supports its further investigation as a potential oral therapy for all forms of Gaucher disease.

References

- 1. gaucherdiseasenews.com [gaucherdiseasenews.com]

- 2. This compound, an iminosugar with potential as substrate reduction therapy for glycolipid storage disorders: safety, tolerability, and pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucosylceramide synthase inhibition with this compound lowers globotriaosylceramide and lysosome staining in cultured fibroblasts from Fabry patients with different mutation types - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Lucerastat in Glycosphingolipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lucerastat is an orally administered small molecule inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[1][2] Developed as a substrate reduction therapy (SRT), this compound aims to rebalance the synthesis and impaired degradation of GSLs that characterize certain lysosomal storage disorders (LSDs).[2][3] Its primary application under investigation is for Fabry disease, a rare X-linked genetic disorder caused by a deficiency of the enzyme alpha-galactosidase A (α-Gal A), which leads to the pathogenic accumulation of globotriaosylceramide (Gb3) and related GSLs in various tissues.[4] By inhibiting GCS, this compound reduces the production of the precursor glucosylceramide (GlcCer), thereby decreasing the downstream synthesis of Gb3. This mechanism is independent of the patient's specific GLA gene mutation, offering a potential therapeutic option for all Fabry disease patients.

The Glycosphingolipid Metabolic Pathway and this compound's Mechanism of Action

Glycosphingolipids are essential components of cell membranes involved in various cellular processes. Their synthesis is a stepwise process initiated in the endoplasmic reticulum. The pathway leading to the accumulation of globotriaosylceramide (Gb3) in Fabry disease begins with the formation of glucosylceramide (GlcCer) from ceramide, a reaction catalyzed by glucosylceramide synthase (GCS). GlcCer is then further processed to form a variety of more complex GSLs, including Gb3.

In individuals with Fabry disease, mutations in the GLA gene result in a deficient or non-functional α-galactosidase A enzyme. This enzyme is responsible for the catabolism of Gb3 within the lysosome. The enzymatic defect leads to a continuous accumulation of Gb3 in the lysosomes of various cells, causing progressive damage to critical organs, including the kidneys, heart, and nervous system.

This compound operates via substrate reduction therapy (SRT), an approach that aims to decrease the rate of synthesis of the accumulating substrate to match the impaired rate of its catabolism. This compound specifically inhibits GCS, the rate-limiting enzyme in GSL biosynthesis. By blocking this initial step, this compound reduces the overall production of GlcCer and, consequently, all downstream GSLs, including Gb3. This reduction in substrate load is intended to alleviate the burden on the deficient lysosomal enzyme, thereby preventing, stabilizing, or reversing the progressive pathology of the disease.

Quantitative Data on this compound's Efficacy and Pharmacokinetics

The efficacy and pharmacological profile of this compound have been characterized through in vitro studies, preclinical models, and clinical trials in both healthy volunteers and patients with Fabry disease.

In Vitro Efficacy

Studies using cultured fibroblasts from Fabry patients with various GLA mutations demonstrated this compound's ability to reduce the cellular burden of Gb3 and lysosomal volume, a hallmark of lysosomal storage disorders.

Table 1: In Vitro Efficacy of this compound in Fabry Patient Fibroblasts

| Parameter | Value | Source |

|---|---|---|

| Cell Lines | Fibroblasts from 15 Fabry patients (13 different genotypes) | |

| Median IC₅₀ for Gb3 Reduction | 11 µM (IQR: 8.2–18 µM) | |

| Median Percent Reduction in Gb3 | 77% (IQR: 70–83%) | |

| Median IC₅₀ for LysoTracker Staining | 11 µM (IQR: 3–17 µM) | |

| Median Percent Reduction in LysoTracker Staining | 83% (IQR: 74–87%) |

IQR: Interquartile Range

Clinical Pharmacodynamics

Clinical studies have consistently shown that oral administration of this compound leads to a significant reduction in plasma and urinary biomarkers associated with Fabry disease.

Table 2: Clinical Pharmacodynamic Effects of this compound in Fabry Disease Patients

| Parameter | Study Population & Dose | Result | Source |

|---|---|---|---|

| Plasma Glucosylceramide (GlcCer) | 10 patients on ERT + 1000 mg this compound BID for 12 weeks | -49.0% (SD: 16.5%) mean reduction from baseline | |

| Plasma Lactosylceramide (LacCer) | 10 patients on ERT + 1000 mg this compound BID for 12 weeks | -32.7% (SD: 13.0%) mean reduction from baseline | |

| Plasma Globotriaosylceramide (Gb3) | 10 patients on ERT + 1000 mg this compound BID for 12 weeks | -55.0% (SD: 10.4%) mean reduction from baseline | |

| 118 ERT-naïve patients (MODIFY trial); 1000 mg this compound BID for 6 months | ~50% reduction vs. +12% increase in placebo group |

| Urinary Gb3 | 10 patients on ERT + 1000 mg this compound BID for 12 weeks | -52.5% (SD: 21.2%) mean reduction from baseline | |

Pharmacokinetics in Healthy Subjects

Pharmacokinetic properties were evaluated in single- and multiple-ascending dose (SAD and MAD) studies in healthy male subjects.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Subjects

| Parameter | Dose | Value | Source |

|---|---|---|---|

| tmax (Time to Peak Concentration) | Single doses (100-1000 mg) | 0.5 – 4 hours | |

| t1/2 (Elimination Half-life) | Single doses (100-1000 mg) | 3.6 – 8.1 hours | |

| Cmax (Peak Concentration) | 1000 mg BID (MAD study) | Geometric Mean: 11.1 µg/mL (95% CI: 8.7, 14.2) | |

| Dose Proportionality | SAD & MAD studies | Confirmed for Cmax and AUC |

| Food Effect | MAD study | Food intake did not affect total systemic exposure | |

Key Experimental Protocols

The evaluation of this compound relies on specific methodologies to quantify its effects on GSL metabolism and cellular pathology.

Protocol: In Vitro Analysis of GSLs and Lysosomal Mass in Fibroblasts

This protocol outlines the general steps used to assess the efficacy of this compound in patient-derived cell cultures.

-

Cell Culture:

-

Primary fibroblasts are obtained from skin biopsies of Fabry disease patients with confirmed GLA mutations.

-

Cells are cultured under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO₂).

-

-

This compound Treatment:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Media is replaced with fresh media containing various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control.

-

Cells are incubated for an extended period, typically 9 days, to allow for GSL turnover.

-

-

Quantification of Lysosomal Mass:

-

Following treatment, cells are incubated with LysoTracker Red, a fluorescent dye that accumulates in acidic organelles (lysosomes).

-

Fluorescence intensity is measured using a fluorescence plate reader or quantified via high-content imaging to determine the total acidic compartment volume per cell.

-

-

Glycosphingolipid Extraction and Analysis:

-

Cells are harvested and washed.

-

Lipids are extracted using a sequential solvent extraction method, typically with mixtures of chloroform and methanol (e.g., chloroform/methanol/water at 1:2:0.75 v/v/v).

-

The GSL-containing fraction is isolated, purified, and dried.

-

GSLs (including Gb3 and GlcCer) are quantified using a validated method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which provides high sensitivity and specificity.

-

Protocol: Quantification of GSL Biomarkers in Clinical Samples

This protocol describes a generalized workflow for measuring GSLs in plasma or urine from clinical trial participants.

-

Sample Collection and Processing:

-

Whole blood is collected in EDTA tubes at specified time points (e.g., baseline, Week 4, Week 12).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Spot urine or 24-hour urine collections are obtained and similarly stored.

-

-

Internal Standard Spiking:

-

Prior to extraction, an aliquot of the sample (e.g., 100 µL of plasma) is spiked with a known amount of a stable isotope-labeled internal standard for each analyte (e.g., ¹³C-labeled Gb3) to ensure accurate quantification.

-

-

Glycosphingolipid Extraction:

-

Proteins are precipitated and lipids are extracted from the plasma or urine matrix using organic solvents, such as a mixture of chloroform and methanol.

-

The mixture is vortexed and centrifuged to separate the organic (lipid-containing) and aqueous layers. The organic layer is collected.

-

-

Sample Cleanup and Concentration:

-

The extracted lipid fraction is washed and may be further purified using solid-phase extraction (SPE) to remove interfering substances.

-

The final extract is dried under a stream of nitrogen and reconstituted in a suitable solvent for analysis.

-

-

LC-MS/MS Analysis:

-

The reconstituted sample is injected into a Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) system.

-

Chromatographic separation resolves different GSL species.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for each target GSL (GlcCer, LacCer, Gb3) and their corresponding internal standards.

-

Concentrations are calculated by comparing the analyte-to-internal standard peak area ratio against a calibration curve.

-

Conclusion

This compound represents a targeted therapeutic strategy that directly addresses the foundational biochemical imbalance in Fabry disease and other potential glycosphingolipidoses. As an inhibitor of glucosylceramide synthase, it effectively reduces the biosynthesis of accumulating substrates like Gb3, a mechanism validated by significant biomarker reductions in both in vitro and clinical settings. The quantitative data demonstrate a potent and consistent pharmacodynamic effect on the GSL pathway. While the MODIFY Phase 3 trial did not meet its primary endpoint of reducing neuropathic pain, the substantial and sustained reduction in plasma Gb3, coupled with a favorable safety profile and potential long-term benefits on kidney function, underscores its strong biological activity and warrants further investigation into its clinical utility for modifying the progression of Fabry disease. This compound's oral administration and applicability across all genotypes make it a significant agent in the therapeutic landscape for lysosomal storage disorders.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound, an iminosugar with potential as substrate reduction therapy for glycolipid storage disorders: safety, tolerability, and pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Idorsia | this compound [idorsia.com]

Lucerastat for Fabry Disease: A Substrate Reduction Therapy Independent of GLA Mutation Type

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fabry disease is an X-linked lysosomal storage disorder resulting from deficient activity of the enzyme α-galactosidase A (α-Gal A), caused by mutations in the GLA gene. This deficiency leads to the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues, causing a wide range of debilitating symptoms and organ damage. Current treatment options include enzyme replacement therapy (ERT) and chaperone therapy, the latter being effective only for patients with specific, amenable GLA mutations. Lucerastat, an oral substrate reduction therapy (SRT), presents a promising therapeutic approach that is independent of the underlying GLA mutation. By inhibiting glucosylceramide synthase (GCS), this compound reduces the biosynthesis of glucosylceramide, a precursor for Gb3, thereby decreasing the accumulation of this substrate in all patients with Fabry disease, regardless of their genotype. This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to this compound for the treatment of Fabry disease.

Mechanism of Action: Substrate Reduction Independent of GLA Mutation

Fabry disease is characterized by the pathological accumulation of Gb3 due to the inability of the deficient α-Gal A enzyme to catabolize it.[1][2] this compound addresses this by targeting the synthesis of Gb3 rather than the deficient enzyme itself.[3][4] It acts as a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the synthesis of most glycosphingolipids, including Gb3.[2] By blocking GCS, this compound reduces the production of glucosylceramide, which in turn limits the amount of substrate available for the synthesis of downstream glycosphingolipids like Gb3. This mechanism of action is entirely independent of the specific mutation in the GLA gene, making it a potentially universal treatment for all individuals with Fabry disease.

References

Lucerastat and Its Impact on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucerastat is an oral inhibitor of glucosylceramide synthase (GCS), an essential enzyme in the biosynthesis of glycosphingolipids (GSLs).[1] By targeting the initial step in this pathway, this compound effectively reduces the production of a wide range of downstream GSLs. This mechanism of action, known as substrate reduction therapy (SRT), holds significant therapeutic potential for lysosomal storage disorders characterized by the accumulation of GSLs, most notably Fabry disease.[1][2] In Fabry disease, a deficiency of the enzyme α-galactosidase A leads to the pathological accumulation of globotriaosylceramide (Gb3).[3] this compound aims to alleviate the cellular pathology of Fabry disease by decreasing the synthesis of Gb3 precursors.[1] This technical guide provides an in-depth overview of the cellular pathways affected by this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the underlying biological processes.

Mechanism of Action: Inhibition of Glucosylceramide Synthase

This compound's primary molecular target is glucosylceramide synthase (GCS), the enzyme responsible for the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). This is the first committed step in the synthesis of most GSLs. By inhibiting GCS, this compound effectively reduces the available pool of GlcCer, thereby limiting the synthesis of downstream GSLs, including Gb3. This substrate reduction approach is independent of the specific mutation in the GLA gene, making it a potential therapeutic option for a broad range of Fabry disease patients.

The Glycosphingolipid Biosynthesis Pathway

The synthesis of Gb3 begins with the formation of GlcCer from ceramide and UDP-glucose, a reaction catalyzed by GCS. GlcCer is then converted to lactosylceramide (LacCer) by the addition of galactose. Subsequently, the addition of a second galactose molecule to LacCer results in the formation of Gb3. In Fabry disease, the catabolic pathway for Gb3 is impaired due to deficient α-galactosidase A activity, leading to its accumulation in lysosomes. This compound intervenes at the very beginning of this synthetic cascade.

Quantitative Data on the Effects of this compound

The efficacy of this compound in reducing GSLs has been quantified in various preclinical and clinical settings.

Preclinical Studies

-

In Vitro (Cultured Fibroblasts): In studies using fibroblasts from Fabry disease patients, this compound demonstrated a dose-dependent reduction in Gb3 levels. For 13 different cell lines, the median IC50 for Gb3 reduction was 11 µM, with a median percent reduction of 77%. Furthermore, this compound treatment led to a dose-dependent decrease in LysoTracker Red staining, indicating a reduction in acidic lysosomal compartments.

-

Animal Models: In a Fabry mouse model, oral administration of this compound (1200 mg/kg/day for 20 weeks) resulted in significant reductions of Gb3 in key organs.

| Tissue | Parameter | % Reduction | p-value |

| Kidneys | Gb3 | 33% | <0.001 |

| Dorsal Root Ganglia | α-galactose-terminated GSLs | 48% | <0.05 |

| Liver | Glucosylceramide (24:0) | 59% | <0.001 |

| Liver | Gb3 (24:1) | 37% | <0.05 |

Table 1: Effect of this compound in a Fabry Mouse Model.

Clinical Trials

-

Phase 1/2 Study (NCT02930655): In this open-label study, Fabry patients on enzyme replacement therapy (ERT) received this compound (1000 mg twice daily) for 12 weeks.

| Biomarker | Mean % Decrease from Baseline (SD) |

| Plasma Glucosylceramide | 49.0% (16.5%) |

| Plasma Lactosylceramide | 32.7% (13.0%) |

| Plasma Globotriaosylceramide (Gb3) | 55.0% (10.4%) |

Table 2: Change in Plasma Glycosphingolipids after 12 Weeks of this compound Treatment in ERT-Treated Fabry Patients.

-

Phase 3 MODIFY Study (NCT03425539): This randomized, placebo-controlled trial evaluated this compound (1000 mg twice daily) for 6 months in adult Fabry patients not on ERT. While the primary endpoint of reducing neuropathic pain was not met, significant reductions in key biomarkers were observed.

| Biomarker | This compound Group | Placebo Group |

| Plasma Gb3 | ~50% decrease | 12% increase |

Table 3: Change in Plasma Gb3 after 6 Months in the MODIFY Study.

Detailed Experimental Protocols

In Vitro Studies with Cultured Fibroblasts

-

Cell Culture: Fibroblasts derived from skin biopsies of Fabry disease patients are cultured in standard cell culture medium.

-

This compound Treatment: Cells are incubated with varying concentrations of this compound for a period of 9 days to assess dose-dependent effects.

-

LysoTracker Staining: To quantify the volume of acidic lysosomes, live cells are stained with LysoTracker Red DND-99 (typically 50-75 nM in culture medium) for 30-60 minutes at 37°C. The stained area is then quantified using fluorescence microscopy and image analysis software.

-

Sphingolipid Quantification by LC-MS/MS:

-

Lipid Extraction: Cellular lipids are extracted using a methanol-based solvent system.

-

LC Separation: The extracted lipids are separated using liquid chromatography, often with a C4 column and a gradient of methanol and water with ammonium formate and formic acid.

-

MS/MS Detection: The eluted lipids are ionized (e.g., using positive electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are used to quantify individual sphingolipid species, including different isoforms of Gb3 and GlcCer.

-

Animal Studies

-

Animal Model: Fabry mouse models (e.g., Gla knockout mice) that accumulate Gb3 are commonly used.

-

This compound Administration: this compound is administered orally, often mixed with the food chow (e.g., 1200 mg/kg/day) for an extended period (e.g., 20 weeks).

-

Tissue Analysis: At the end of the treatment period, animals are euthanized, and various organs (kidneys, liver, dorsal root ganglia) are harvested for sphingolipid analysis by LC-MS/MS as described above.

Clinical Trials (General Protocol)

-

Patient Population: Adult patients with a confirmed diagnosis of Fabry disease.

-

Study Design: Typically randomized, double-blind, placebo-controlled trials.

-

Intervention: Oral administration of this compound (e.g., 1000 mg twice daily) or a matching placebo.

-

Biomarker Analysis: Blood and urine samples are collected at baseline and at regular intervals throughout the study. Plasma and urinary levels of Gb3 and other GSLs are quantified using validated LC-MS/MS methods.

-

Clinical Assessments: Efficacy is also evaluated through clinical endpoints such as neuropathic pain, gastrointestinal symptoms, and kidney and heart function.

Other Affected Cellular Pathways and Processes

While the primary effect of this compound is on GSL biosynthesis, this can have downstream consequences on other cellular processes:

-

Lysosomal Homeostasis: By reducing the influx of GSLs into the lysosome, this compound can help alleviate the lysosomal storage burden. This is evidenced by the reduction in LysoTracker staining in treated cells. A reduction in lysosomal stress can, in turn, improve overall cellular function.

-

Autophagy: Lysosomal storage is known to impair autophagic flux. While not directly studied in the context of this compound, reducing the lysosomal burden could potentially improve the efficiency of autophagy, a critical cellular recycling process.

-

Inflammation and Fibrosis: The accumulation of GSLs can trigger inflammatory responses and contribute to fibrosis in affected tissues. By reducing GSL levels, this compound may indirectly mitigate these pathological processes.

Conclusion

This compound represents a targeted therapeutic approach for Fabry disease and potentially other GSL storage disorders. Its mechanism of action, the inhibition of glucosylceramide synthase, is well-defined and leads to a significant reduction in the biosynthesis of Gb3 and other GSLs. Quantitative data from both preclinical and clinical studies consistently demonstrate the biochemical efficacy of this compound in lowering key disease-related biomarkers. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of this compound and other substrate reduction therapies. Further research will be crucial to fully elucidate the long-term clinical benefits of modulating the glycosphingolipid biosynthesis pathway in lysosomal storage diseases.

References

- 1. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an Iminosugar for Substrate Reduction Therapy: Tolerability, Pharmacodynamics, and Pharmacokinetics in Patients With Fabry Disease on Enzyme Replacement | Semantic Scholar [semanticscholar.org]

- 3. Idorsia | this compound [idorsia.com]

Methodological & Application

Application Notes and Protocols: Lucerastat Dosage for In Vitro Fibroblast Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction